4,6-Diamino-5-formamidopyrimidine
Overview
Description
4,6-Diamino-5-formamidopyrimidine (also known as FapyAde) is a member of the class of aminopyrimidines . It bears an additional formamido substituent at position 5 . It is a DNA lesion formed when DNA is exposed to ionizing radiation .
Synthesis Analysis
The synthesis of 4,6-Diamino-5-formamidopyrimidine involves reacting 2,5-diamino-4,6-dihydroxypyrimidine with a chlorination agent and a formamide . The reaction product is then reacted with water and regulated to a pH value of between 1 and 6 with an inorganic base . The aqueous reaction mixture is left to react under hydrolysis to form 2-amino-4,6-dichloor-5-formamidopyrimidine .Molecular Structure Analysis
The molecular formula of 4,6-Diamino-5-formamidopyrimidine is C5H7N5O . It has an average mass of 153.142 Da and a monoisotopic mass of 153.065063 Da .Chemical Reactions Analysis
4,6-Diamino-5-formamidopyrimidine is a DNA lesion formed when DNA is exposed to ionizing radiation . It is a major lesion in DNA generated by hydroxyl radical attack, UV radiation, or photosensitization in vitro and in vivo .Physical And Chemical Properties Analysis
4,6-Diamino-5-formamidopyrimidine has a density of 1.6±0.1 g/cm3 . Its boiling point is 536.1±50.0 °C at 760 mmHg . It has a molar refractivity of 40.7±0.3 cm3 . It has 6 H bond acceptors and 5 H bond donors .Scientific Research Applications
1. Synthesis and Characterization of Oligonucleotides
- Application Summary: This research involves the synthesis and characterization of oligonucleotides containing formamidopyrimidine lesions at defined sites .
- Methods of Application: The preparation of oligonucleotides was achieved by introducing the lesions as dinucleotide phosphoramidites. Oligonucleotides composed of as many as 36-nucleotides were prepared by solid-phase synthesis and/or a combination of chemical synthesis and enzymatic ligation .
- Results: Oligonucleotides containing these modified nucleotides were characterized by a variety of chemical and biochemical methods .
2. Determination of Formamidopyrimidine DNA Glucosylase
- Application Summary: This research designed a method for quantifying the activity of formamidopyrimidine DNA glucosylase (Fpg) based on phosphate group-modulated multi-enzyme catalysis and fluorescent copper nanoclusters (CuNCs) .
- Methods of Application: By eliminating 8-oxoguanine from double-stranded DNA, Fpg generates a nick with phosphate at both 3′ and 5′ termini. Subsequently, part of the DNA is digested by 5′P-activated lambda exonuclease (λ Exo), and the generated 3′P disables exonuclease I (Exo I), resulting in the generation of single-stranded DNA containing poly (thymine) (poly (T)). Using poly (T) as templates, CuNCs were prepared to emit intense fluorescence as the readout of this method .
- Results: The fluorescent Fpg biosensor works in a “signal-on” manner with the feature of “zero” background noise, and thus shows desirable analytical features and good performance .
3. Measurement of Formamidopyrimidines in DNA
- Application Summary: This research developed methodologies using gas chromatography/mass spectrometry (GC/MS) with capillary columns to accurately measure formamidopyrimidines in DNA in vitro and in vivo .
- Methods of Application: Stable isotope-labeled analogues of these compounds have been synthesized and are commercially available to be used as internal standards for quantification .
- Results: The methodologies have been developed to accurately measure formamidopyrimidines in DNA in vitro and in vivo .
4. Role in Alzheimer’s Disease
- Application Summary: FAPy-adenine, a type of oxidized DNA base, has been found to increase in the brains of patients with Alzheimer’s disease .
- Methods of Application: The presence of FAPy-adenine is detected through biochemical markers .
- Results: The increase of FAPy-adenine in Alzheimer’s disease brains underscores the role of oxidative nucleosides as biochemical markers for tumors, aging, and neurodegenerative diseases .
5. Preparation of Guanine Formate or Guanine
- Application Summary: 2, 4-diamino-6-hydroxy-5-formamidopyrimidine reacts in formic acid to obtain a guanine formate wet product .
- Methods of Application: The guanine formate wet product can optionally be neutralized by alkali to obtain guanine .
- Results: This method provides a new pathway for the preparation of guanine .
6. Repair of Formamidopyrimidines in DNA
- Application Summary: This enzyme catalyses the hydrolysis of DNA containing ring-opened 7-methylguanine residues, releasing 2,6-diamino-4-hydroxy-5-(N-methyl)formamidopyrimidine .
- Methods of Application: This enzyme participates in processes leading to recovery from mutagenesis and/or cell death by alkylating agents .
- Results: This process underscores the biological role of DNA glycosylases in the repair of these lesions .
7. Role in Oxidative Stress
- Application Summary: The oxidatively induced DNA lesions 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG) and 4,6-diamino-5-formamidopyrimidine (FapyA) are formed abundantly in DNA of cultured cells or tissues exposed to ionizing radiation or to other free radical-generating systems .
- Methods of Application: In vitro studies indicate that these lesions are miscoding, can block the progression of DNA polymerases, and are substrates for base excision repair .
- Results: FapyG and FapyA levels were significantly elevated in DNA from the knock-out mice, underscoring the biological role of OGG1 and NTH1 in the repair of these lesions .
8. Molecular Dynamics Simulation
- Application Summary: Molecular dynamics simulation has been used to study the structure and dynamics of a series of DNA double helices containing 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapydG) lesions, which may be caused by guanine oxidative damage .
- Methods of Application: The simulation of oligonucleotides containing FapyG and FapyA at defined positions was recently reported .
- Results: These constructs allowed us to investigate the repair of Fapy lesions in nuclear and mitochondrial extracts from wild type and knock-out mice lacking the two major DNA glycosylases for repair of oxidative DNA damage, OGG1 and NTH1 .
Safety And Hazards
Future Directions
4,6-Diamino-5-formamidopyrimidine is formed abundantly in DNA of cultured cells or tissues exposed to ionizing radiation or to other free radical-generating systems . It exists in living cells at detectable background levels and is formed by exposure of cells to DNA-damaging agents . Future research could focus on the biological role of 4,6-Diamino-5-formamidopyrimidine and its implications in disease processes .
properties
IUPAC Name |
N-(4,6-diaminopyrimidin-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYUVUOSXNYQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199228 | |
Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAPy-adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(4,6-diaminopyrimidin-5-yl)formamide | |
CAS RN |
5122-36-1 | |
Record name | 4,6-Diamino-5-formamidopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAPy-adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
Record name | FAPy-adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.